molecular formula C4H4N4O2S B030912 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine CAS No. 1672-48-6

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Cat. No.: B030912
CAS No.: 1672-48-6
M. Wt: 172.17 g/mol
InChI Key: UOWCFGBLAMCSFY-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C4H4N4O2S It is characterized by the presence of amino, hydroxy, mercapto, and nitroso functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiouracil with nitrous acid, which introduces the nitroso group at the 5-position of the pyrimidine ring. The reaction is carried out in an acidic medium, often using hydrochloric acid, at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The mercapto group in this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    6-Amino-2-mercapto-4-pyrimidinol: Similar in structure but lacks the nitroso group.

    6-Amino-5-nitroso-2-thiouracil: Similar in structure but differs in the position of the hydroxy group.

    2-Mercapto-5-nitroso-6-aminopyrimidine: Similar in structure but differs in the position of the amino group.

Uniqueness: 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is unique due to the presence of all four functional groups (amino, hydroxy, mercapto, and nitroso) on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCFGBLAMCSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873594, DTXSID40873593
Record name 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
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Record name 6-Amino-5-nitroso-2-thiouracil
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Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1672-48-6, 5451-33-2, 749191-11-5
Record name 6-Amino-5-nitroso-2-thiouracil
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Record name 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
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Record name 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt
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Record name 6-Amino-5-(hydroxyimino)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one
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Record name 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
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Record name 6-amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, monoammonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the structural characteristics of 6-Amino-5-nitroso-2-thiouracil?

A: While the provided abstracts don't explicitly state the molecular formula and weight, they highlight the use of spectroscopic techniques to study this compound. [] One study focuses on the "Vibrational Spectra of 6-Amino-5-nitroso-2-thiouracil," [] likely employing techniques like Infrared (IR) and Raman spectroscopy to elucidate its structural features. These methods provide information about the functional groups and bonding within the molecule.

Q2: How does 6-Amino-5-nitroso-2-thiouracil interact with metals, and what are the potential applications?

A: Research indicates that 6-Amino-5-nitroso-2-thiouracil can act as a ligand, forming complexes with various metals. One study investigates "Iron and Cobalt Complexes with S-Substituted 6-Amino-5-nitroso-2-thiouracils." [] Another explores complexes containing the "fac-ReI(CO)3 core" with 6-Amino-5-nitroso-2-thiouracil. [] This complexation ability could be valuable in developing new catalysts or materials with specific properties.

Q3: Has 6-Amino-5-nitroso-2-thiouracil demonstrated any potential in environmental remediation?

A: Yes, preliminary research suggests a potential role for 6-Amino-5-nitroso-2-thiouracil in removing pharmaceutical pollutants from water. One study explored the use of "Surface-passivated rGO@CuO/6A5N2TU colloidal heterostructures" for the "efficient removal of ofloxacin from contaminated water." [] This suggests the compound might contribute to the development of new water treatment technologies.

Q4: What is the impact of different solvents on the properties of 6-Amino-5-nitroso-2-thiouracil?

A: One research paper specifically investigates the "EFFECT OF SOLVENTS AND PJ VARIATION ON ELECTRONIC SPECTRA OF 6-AMINO-5-NITROSO-2-THIOURACIL." [] This suggests that the solvent environment can significantly influence the electronic properties of this compound, which could have implications for its reactivity and applications in various fields.

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